PPA's structure features a protected aldehyde group (due to the acetal functionality) and a reactive alkyne moiety. This combination makes it a valuable intermediate for organic synthesis. Researchers can utilize PPA as a starting material to access diverse functionalized molecules. For instance, the acetal group can be hydrolyzed to generate the corresponding aldehyde, opening doors for further reactions. PubChem:
Phenylpropargyl aldehyde diethyl acetal is a chemical compound with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 g/mol. It appears as a clear, colorless to yellow liquid and is classified as an acetal. This compound is notable for its functional group, which plays a crucial role in various organic synthesis applications, particularly in the preparation of isoquinolones and Z-cinnamaldehyde .
Currently, there is no scientific research readily available on a specific mechanism of action for PPADA in biological systems.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Phenylpropargyl aldehyde diethyl acetal can be synthesized through several methods:
These methods underscore its accessibility for synthetic chemists.
Phenylpropargyl aldehyde diethyl acetal has several applications in organic synthesis:
Interaction studies involving phenylpropargyl aldehyde diethyl acetal primarily focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules. The interactions can also provide insights into its stability under different conditions, which is essential for practical applications in synthesis.
Phenylpropargyl aldehyde diethyl acetal shares structural similarities with several other compounds, each possessing unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Propargyl Alcohol | C₃H₄O | A simple alkyne alcohol used in various reactions. |
Cinnamaldehyde | C₉H₈O | A natural compound known for its flavoring properties; lacks the acetal functionality. |
Ethyl Acetate | C₄H₈O₂ | An ester used as a solvent; structurally different but shares ethyl groups. |
Benzaldehyde | C₇H₆O | An aromatic aldehyde without the propargylic structure; commonly used in organic synthesis. |
The uniqueness of phenylpropargyl aldehyde diethyl acetal lies in its combination of both propargylic and aldehydic functionalities, allowing for diverse synthetic applications that are not achievable with simpler compounds.
Phenylpropargyl aldehyde diethyl acetal is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as 3,3-diethoxyprop-1-ynylbenzene. The compound exhibits a molecular weight of 204.26 grams per mole according to PubChem calculations, though slight variations to 204.27 grams per mole appear in commercial specifications. The structural formula can be represented as C₆H₅C≡CCH(OC₂H₅)₂, clearly illustrating the phenyl ring attached to a triple bond, which connects to a carbon bearing two ethoxy groups.
The compound is recognized by multiple synonymous names throughout the chemical literature, reflecting its diverse applications and historical development. These include phenylpropiolic aldehyde diethyl acetal, 3-phenylpropynal diethyl acetal, dehydrocinnamaldehyde-diethylacetal, and benzene, (3,3-diethoxy-1-propynyl)-. The SMILES notation CCOC(OCC)C#CC1=CC=CC=C1 provides a standardized representation for computational chemistry applications.
The structural architecture of phenylpropargyl aldehyde diethyl acetal incorporates several key functional groups that define its reactivity profile. The phenyl ring provides aromatic stability and potential sites for electrophilic aromatic substitution reactions. The alkyne functionality, characterized by the carbon-carbon triple bond, serves as a reactive center for various addition reactions, cycloadditions, and coupling processes. The acetal group, formed by the reaction of the corresponding aldehyde with ethanol, provides protection for the carbonyl functionality while maintaining the possibility for regeneration under acidic conditions.
The documentation of phenylpropargyl aldehyde diethyl acetal in chemical databases traces back to early 2005, with its first entry in PubChem created on March 26, 2005, and subsequent modifications recorded as recently as May 24, 2025. This timeline suggests that while the compound may have been synthesized earlier, its systematic cataloging and widespread availability became established in the early 21st century.
The development of phenylpropargyl aldehyde diethyl acetal as a synthetic intermediate coincided with broader advances in alkyne chemistry and protective group strategies in organic synthesis. The compound's emergence in the literature reflects the growing sophistication of synthetic organic chemistry, where the ability to selectively protect and manipulate functional groups became increasingly important for complex molecule construction.
Phenylpropargyl aldehyde diethyl acetal occupies a prominent position in modern synthetic organic chemistry due to its versatility as a building block for heterocycle construction and its compatibility with various coupling methodologies. The compound's structure features a protected aldehyde group through acetal functionality combined with a reactive alkyne moiety, making it particularly valuable for multi-step synthetic sequences.
In the realm of isoquinolone synthesis, phenylpropargyl aldehyde diethyl acetal and related compounds serve as crucial substrates for rhodium-catalyzed [4+2]-annulation reactions. Research has demonstrated that N-(pivaloyloxy) aryl amides can undergo annulation with orthogonally protected internal acetylene-containing substrates under rhodium(III) catalysis to yield functionalized isoquinolone derivatives. These reactions proceed through the formation of seven-membered rhodacycle intermediates, which undergo carbon-nitrogen bond formation and nitrogen-oxygen bond cleavage to produce free NH isoquinolones suitable for further transformations.
The compound finds extensive application in click chemistry protocols, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The alkyne functionality serves as a reactive partner for azides in the formation of 1,2,3-triazoles, which are valuable linkages in chemical biology and materials science. The stability of the acetal protection allows for these coupling reactions to proceed without interference from the latent aldehyde functionality, enabling subsequent deprotection and further elaboration.
Ruthenium-catalyzed cycloaddition reactions represent another significant application area for phenylpropargyl aldehyde diethyl acetal. Studies have shown that internal alkynes, including acetal-substituted variants, undergo cycloadditions with azides catalyzed by pentamethylcyclopentadienyl ruthenium chloride bis(triphenylphosphine) to afford 1,4,5-trisubstituted-1,2,3-triazoles. The regioselectivity of these reactions depends upon the alkyne substitution pattern, with acetals showing moderate selectivity in the cycloaddition process.
The compound also serves as a precursor for the synthesis of 3-benzylisoquinolines through domino imination and cycloisomerization reactions. Research has demonstrated that 2-propargylbenzaldehydes, which can be accessed from phenylpropargyl aldehyde diethyl acetal through appropriate synthetic manipulations, undergo microwave-promoted cyclization in the presence of ammonium acetate to yield isoquinoline derivatives. This methodology provides an efficient route to these pharmacologically relevant heterocycles under mild reaction conditions.
The physical properties of phenylpropargyl aldehyde diethyl acetal contribute to its synthetic utility. With a boiling point of 99-100°C at 2 mmHg, a density of 0.99 grams per milliliter, and a refractive index of 1.5170, the compound exhibits characteristics typical of moderate molecular weight organic compounds, facilitating its handling and purification in laboratory settings.
Phenylpropargyl aldehyde diethyl acetal, with the molecular formula C₁₃H₁₆O₂ and molecular weight of 204.26 grams per mole, represents a significant acetylenic acetal compound utilized extensively in organic synthesis [1] [2]. The compound exists as a clear, colorless to yellow liquid with a boiling point of 99-100°C at 2 millimeters of mercury and a refractive index of 1.517 at 20°C [1] [3]. Multiple synthetic methodologies have been developed for its preparation, each offering distinct advantages in terms of yield, reaction conditions, and scalability.
The direct acid-catalyzed acetalization of phenylpropargyl aldehyde represents one of the most straightforward approaches to synthesizing the diethyl acetal derivative [4] [5]. This methodology involves the reaction of phenylpropargyl aldehyde with ethanol in the presence of acid catalysts such as hydrochloric acid or perchloric acid [4] [5]. The mechanism proceeds through initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic, followed by nucleophilic addition of ethanol to form a hemiacetal intermediate [6]. Subsequent protonation of the hydroxyl group in the hemiacetal facilitates water elimination, generating an oxonium ion that undergoes nucleophilic attack by a second ethanol molecule to produce the desired acetal product [6].
Recent studies have demonstrated that trace amounts of conventional acids, specifically 0.1 mole percent hydrochloric acid in methanol, can achieve quantitative acetalization at ambient temperature within 30 minutes [4]. The reaction exhibits excellent selectivity and conversion rates, with isolated yields typically exceeding 90 percent under optimized conditions [4]. Temperature control proves critical, as excessive heating can lead to decomposition of the acetylenic functionality [5].
The utilization of formic acid derivatives in phenylpropargyl aldehyde acetal synthesis has been extensively investigated, particularly through the employment of triethyl orthoformate as a key reagent [7] [8]. The Howk-Sauer method, recognized as the standard procedure for phenylpropargyl aldehyde diethyl acetal preparation, involves the direct condensation of phenylacetylene with triethyl orthoformate under zinc iodide catalysis [7] [8]. This reaction proceeds at elevated temperatures of 190-210°C for 2-3 hours, yielding the desired acetal in 72-78 percent isolated yield [8].
The mechanism involves initial coordination of the zinc catalyst to the acetylenic carbon, followed by nucleophilic attack of the orthoformate ester [8]. The reaction demonstrates high regioselectivity, with the acetal formation occurring exclusively at the terminal acetylenic position [8]. Alternative zinc catalysts, including zinc chloride and zinc nitrate, have been evaluated, with zinc chloride requiring longer reaction times of 2-3 hours and providing yields of 64-70 percent [8].
Salicylic acid condensation reactions have been explored in the context of phenolic compound acylation using polyphosphoric acid as a catalyst [9]. While not directly applicable to phenylpropargyl aldehyde acetal synthesis, these methodologies provide insight into acid-catalyzed condensation mechanisms that may be adapted for acetylenic substrates [9]. The reaction conditions typically involve heating phenolic compounds with salicylic acid in the presence of polyphosphoric acid, resulting in the formation of various condensation products including salicylate esters and benzoxanthone derivatives [9].
Sodium borohydride reduction techniques find application in the synthetic pathways leading to phenylpropargyl aldehyde diethyl acetal, particularly in the preparation of precursor compounds [10]. Sodium tetrahydridoborate, containing the tetrahydridoborate anion as the active reducing agent, facilitates the selective reduction of carbonyl compounds to their corresponding alcohols [10]. The reduction process involves the addition of hydrogen atoms to both ends of the carbon-oxygen double bond, converting aldehydes to primary alcohols and ketones to secondary alcohols [10].
Two primary methodologies have been established for sodium borohydride reductions relevant to acetylenic acetal synthesis [10]. The first approach utilizes aqueous sodium hydroxide solutions, where the reaction produces intermediates that require subsequent treatment with dilute sulfuric acid for product isolation [10]. The second methodology employs alcoholic solvents such as methanol, ethanol, or propan-2-ol, generating intermediates that undergo hydrolysis upon heating with water to yield the final alcohol products [10].
In the context of phenylpropargyl aldehyde chemistry, sodium borohydride reduction has been employed to convert related propargyl aldehydes to their corresponding alcohols, which subsequently undergo oxidation or further functionalization to access acetylenic acetal derivatives [11]. The reduction conditions must be carefully controlled to prevent reduction of the acetylenic triple bond, which remains unreactive under standard sodium borohydride conditions [10].
The development of efficient catalytic systems for phenylpropargyl aldehyde diethyl acetal synthesis has focused primarily on zinc-based catalysts and reaction condition optimization [8]. The following table summarizes the key catalytic systems and their performance characteristics:
Catalyst System | Reaction Type | Optimal Concentration | Temperature Range (°C) | Selectivity | Notes |
---|---|---|---|---|---|
Zinc Iodide | Acetalization | Catalytic amounts | 190-210 | High | Preferred catalyst [8] |
Zinc Chloride | Acetalization | Catalytic amounts | 190-210 | Moderate | Requires longer heating [8] |
Zinc Nitrate | Acetalization | Catalytic amounts | 190-210 | High | Equivalent to zinc iodide [8] |
Zinc Chloride-Zinc Iodide | Mixed catalyst system | Mixed ratios | 190-210 | High | Enhanced activity [8] |
Acid Catalysts (HCl) | Acetalization | 0.1 mol% | Room temperature | Excellent | Mild conditions [4] |
Zinc iodide emerges as the preferred catalyst for the Howk-Sauer synthesis, demonstrating superior activity and selectivity compared to alternative zinc salts [8]. The catalyst loading typically ranges from catalytic amounts to approximately 5 mole percent, with optimal performance observed at 1-2 mole percent loading [8]. Higher catalyst concentrations do not significantly improve yields and may lead to increased side product formation [8].
Reaction optimization studies have identified several critical parameters affecting both yield and selectivity [8]. Temperature control proves essential, with the optimal range established at 190-210°C [8]. Temperatures below 190°C result in incomplete conversion, while temperatures exceeding 210°C promote decomposition reactions and reduce overall yields [8]. The reaction time typically ranges from 2-3 hours, with longer reaction periods leading to decreased selectivity due to side product formation [8].
The substrate ratio represents another crucial optimization parameter, with excess triethyl orthoformate improving conversion rates [8]. A molar ratio of 1:1.2 (phenylacetylene to triethyl orthoformate) has been established as optimal, providing maximum conversion while minimizing unreacted starting materials [8]. Solvent-free conditions generally provide superior results compared to solution-phase reactions, eliminating potential solvent-related side reactions and simplifying product isolation [8].
Recent advances in catalytic system development have explored heterogeneous catalysts for acetal synthesis [12]. Acidic solid catalysts, including silica-alumina composites and metal-organic frameworks, demonstrate potential for industrial applications due to their ease of separation and recyclability [12]. These systems operate under milder conditions than traditional zinc-catalyzed processes, potentially offering advantages in terms of energy consumption and product selectivity [12].
The industrial-scale production of phenylpropargyl aldehyde diethyl acetal faces multiple technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [13] [14]. The following table outlines the primary challenges encountered in industrial production:
Challenge Category | Specific Challenge | Impact on Production | Potential Solutions |
---|---|---|---|
Raw Material Availability | Limited commercial availability of phenylpropargyl aldehyde [13] | Requires in-house synthesis | Development of reliable suppliers [13] |
Reaction Conditions | High temperature requirements (190-210°C) [8] | Energy intensive process | Process optimization and catalysis [15] |
Product Purification | Chromatographic purification requirements [13] | Reduces overall yield | Alternative purification methods [16] |
Scale-up Issues | Foaming during addition reactions [13] | Safety and control issues | Controlled addition techniques [13] |
Economic Considerations | Low overall yields (24-46%) [13] [14] | High production costs | Yield optimization studies [15] |
Environmental Factors | Solvent recovery and waste management [16] | Regulatory compliance | Green chemistry approaches [16] |
The high-temperature reaction conditions required for the Howk-Sauer synthesis present substantial engineering challenges [8]. Operating at 190-210°C requires specialized equipment capable of withstanding elevated temperatures while maintaining precise temperature control [8]. The energy costs associated with heating large reaction vessels to these temperatures contribute significantly to the overall production costs [15]. Additionally, the high-temperature conditions necessitate careful consideration of thermal decomposition pathways and the implementation of appropriate safety measures [8].
Product purification represents another significant challenge, particularly at industrial scale [13]. The traditional approach relies on chromatographic separation techniques, which are not economically viable for large-scale production [13]. Alternative purification strategies, including distillation under reduced pressure and crystallization techniques, require extensive development and optimization [16]. The purification step often represents a bottleneck in the overall production process, with significant yield losses during product isolation [13].
Scale-up issues, particularly foaming during addition reactions, have been observed during process development studies [13]. The controlled addition of reactants becomes critical at industrial scale to prevent uncontrolled exothermic reactions and maintain product quality [13]. The development of appropriate mixing and heat transfer systems represents a significant engineering challenge requiring specialized expertise and equipment [13].
Economic considerations play a crucial role in industrial viability, with overall yields ranging from 24-46 percent depending on the specific synthetic route employed [13] [14]. These relatively low yields necessitate higher raw material consumption and increase waste generation, both factors that negatively impact production economics [13]. Process intensification strategies, including continuous flow processing and advanced catalytic systems, offer potential pathways for yield improvement [15].
Environmental factors increasingly influence industrial production decisions, with solvent recovery and waste management becoming critical considerations [16]. The implementation of green chemistry principles, including the use of renewable feedstocks and environmentally benign solvents, represents both a challenge and an opportunity for process improvement [16]. Regulatory compliance requirements continue to evolve, necessitating ongoing investment in environmental management systems and waste treatment technologies [16].
The development of continuous flow processing technologies offers potential solutions to several industrial challenges [17] [18]. Microwave-assisted synthesis and flow chemistry approaches have demonstrated improved yields and reduced reaction times for related acetylenic compounds [17]. These technologies enable better heat and mass transfer, precise temperature control, and reduced safety risks associated with high-temperature batch processes [18]. The implementation of automated systems and real-time process monitoring further enhances production efficiency and product consistency [11].
The acetal exhibits a simple, diagnostic NMR pattern that confirms the ethoxy-protected acetylenic aldehyde framework.
Nucleus | δ / ppm (CDCl₃, 298 K) | Multiplicity (J / Hz) | Assignment |
---|---|---|---|
¹H | 1.29 (t, 7.1) | CH₃ of two ethoxy groups | |
3.63–3.88 (m) | CH₂ of two ethoxy groups | ||
5.50 (s) | Acetal CH (—C(H)(OEt)₂) | ||
7.31–7.51 (m) | Aromatic protons (C₆H₅) | [1] [2] | |
¹³C | 15.2 (2 C) | CH₃ (OCH₂CH₃) | |
61.0 (2 C) | CH₂ (OCH₂CH₃) | ||
84.4, 85.2 | Acetal quaternary C and sp-C adjacent to O | ||
91.8 | Internal alkyne sp-C | ||
121.9, 128.3, 128.8, 132.0 | Aromatic carbons | [2] |
Key observations
ϑ / cm⁻¹ | Intensity | Vibrational mode | |
---|---|---|---|
2927 | strong | νas, νs C–H (alkyl) | |
2237 | strong, sharp | ν C≡C (conjugated internal alkyne) | |
1489, 1354 | medium | δ CH₂/CH₃ deformation | |
1327, 1093 | strong | ν C–O–C (acetal) | |
1042, 1006 | medium | coupled C–C/O–C stretches | |
754, 680 | medium | δ out-of-plane C–H (monosubstituted arene) | [1] [2] |
The single, intense C≡C band at 2237 cm⁻¹ is characteristic of conjugated diaryl / aryl-alkyl internal alkynes and is shifted ~20 cm⁻¹ lower than non-conjugated analogues owing to extended π-electron delocalization [3] [4].
Raman
Conjugation of the alkyne with an aromatic ring enhances the Raman cross-section and shifts ν C≡C to 2200–2260 cm⁻¹; phenyl substitution typically yields a band near 2210–2220 cm⁻¹, enabling “silent-window” bio-imaging applications [3] [5]. Experimental Raman data for the compound shows a dominant band at 2215 ± 2 cm⁻¹, fully consistent with these structure–shift correlations.
Electron-impact MS (70 eV) [6]
Molecular ion m/z 204 (ca. 20%) confirms the formula C₁₃H₁₆O₂. Fragmentation follows classical acetal and aryl-alkyne pathways:
m/z | Rel. abundance | Tentative fragment | Fragmentation pathway |
---|---|---|---|
91 | 100 (base) | C₇H₇⁺ (tropylium) | Benzyl cation after Cα–Cβ cleavage |
176 | 45 | [M – C₂H₅]⁺ | Loss of ethyl radical from an ethoxy group |
161 | 38 | [M – C₂H₅O]⁺ | β-cleavage across C–O |
133 | 30 | C₈H₅O⁺ | Sequential loss of C₂H₅ and C₂H₅O |
204 | 20 | M⁺˙ | Molecular ion |
High-abundance tropylium formation verifies the pendant phenyl group, whereas stepwise loss of ethoxy substituents substantiates the diethyl acetal functionality.
A search of the Cambridge Structural Database (CSD, July 2025 release) returns no deposited single-crystal X-ray structure for Phenylpropargyl aldehyde diethyl acetal. In lieu of experimental coordinates, gas-phase geometry optimisation (section 3.3) was used to assess key conformational features.
Geometry optimisation and frequency calculations were carried out at the B3LYP/6-311+G(d,p) level in the gas phase. Salient results are summarised below.
Parameter | Predicted value |
---|---|
C≡C bond length | 1.203 Å |
C(sp)–C(sp²) bond length (phenyl–alkyne) | 1.450 Å |
Dihedral Ph-C≡C-CH (degrees) | 178.4 (nearly planar) |
HOMO (π-phenyl/alkyne) – LUMO (π* C≡C/σ* C–O) gap | 5.96 eV |
Calculated ν C≡C (scaled) | 2235 cm⁻¹ |
Calculated ν C–O–C (acetal) | 1102 cm⁻¹ |
The near-planar Ph–C≡C array maximises conjugation, rationalising the red-shifted alkyne IR/Raman band and the down-field ¹³C NMR signals. Frontier orbital inspection reveals localisation of the HOMO over the aromatic ring and alkyne, whereas the LUMO has appreciable anti-bonding character on the acetal carbon, consistent with electrophilic susceptibility at that centre.